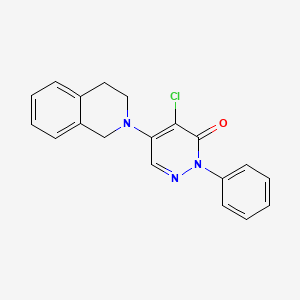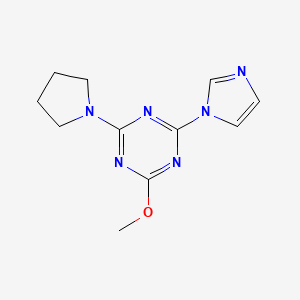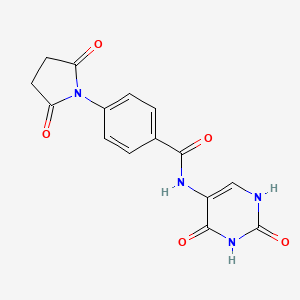![molecular formula C16H17N3O B5596839 N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Urea derivatives are typically synthesized through reactions involving isocyanates and amines. For instance, the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors involved the reaction of isocyanates with piperidyl moieties, showcasing a method that could be analogous to the synthesis of N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea (Rose et al., 2010). Similarly, the preparation of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly) Urea Compound through addition reactions hints at possible synthesis routes for urea derivatives (Feng Gui-rong, 2002).
Molecular Structure Analysis
The molecular structure of urea derivatives can be analyzed using various spectroscopic techniques. For example, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was characterized using NMR, FT-IR, MS, and single-crystal X-ray diffraction, providing a model for understanding the molecular structure of N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea (Wen-Fang Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions. For instance, the reactions of N-(2,2-dichloro-1-cyanoethenyl)-N′-methyl(phenyl)ureas with aliphatic amines leading to novel derivatives illustrate the reactivity of such compounds (S. Chumachenko et al., 2017). Another example is the Lossen rearrangement mediated synthesis of ureas from carboxylic acids, demonstrating the chemical versatility of urea derivatives (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and crystallinity, can be significantly influenced by their molecular structure. The synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives aimed at improving aqueous solubility is an example of tailoring physical properties through chemical modification (Hitoshi Ban et al., 2006).
特性
IUPAC Name |
1-cyclopropyl-3-[4-(3-methylpyridin-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-10-17-9-8-15(11)12-2-4-13(5-3-12)18-16(20)19-14-6-7-14/h2-5,8-10,14H,6-7H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPXTIKIJBDJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=C(C=C2)NC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)



![5-cyclobutyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5596776.png)
![2-[(4-methylphenyl)sulfonyl]-3-oxo-N,3-diphenylpropanamide](/img/structure/B5596786.png)
![1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596791.png)


![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)

![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
